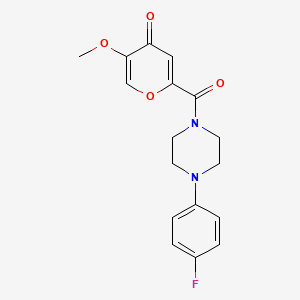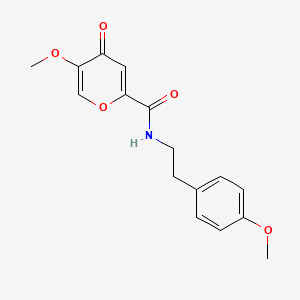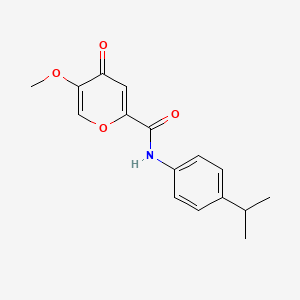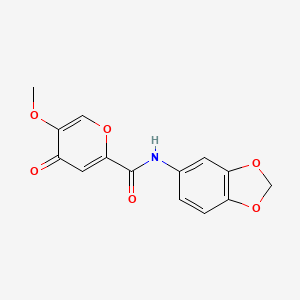
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The interaction with these pockets can inhibit the function of RNAP, thereby affecting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of bacterial RNAP disrupts the normal biochemical pathways of RNA synthesis in bacteria . This disruption can lead to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
The compound’s solubility in non-polar organic solvents and its insolubility in water suggest that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . Some derivatives of the compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or food components, could potentially interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. This enzyme is essential for the synthesis of RNA in bacteria, making it a critical target for antibacterial agents. The compound interacts with the switch region of bacterial RNA polymerase, inhibiting its activity and thereby preventing bacterial RNA synthesis . This interaction is primarily through hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, this compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts RNA synthesis, leading to impaired protein production and cell growth inhibition. This disruption affects cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. In mammalian cells, the compound has demonstrated cytotoxicity, particularly against liver cells (LO2 cells), with an inhibitory concentration (IC50) value of 18.5 μM . This cytotoxic effect suggests that the compound may interfere with cellular metabolism and other critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the transcription of bacterial genes. The compound’s interaction with the enzyme involves multiple binding pockets, including hydrogen bond sub-pockets, cleft sub-pockets, and hydrophobic pockets . These interactions stabilize the compound within the enzyme’s active site, effectively blocking RNA synthesis. Additionally, molecular docking studies have provided insights into the precise binding mode of the compound, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against bacterial RNA polymerase over extended periods . Prolonged exposure to the compound may lead to adaptive responses in bacterial cells, potentially resulting in reduced sensitivity or resistance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic window.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process may influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, interactions with cofactors and other metabolic enzymes can affect the compound’s activity and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within target cells . These interactions can influence the compound’s distribution, accumulation, and overall therapeutic efficacy. Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with bacterial RNA polymerase . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments or organelles, enhancing its inhibitory effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-9-4-5-10(12(6-9)20-2)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCPMEIZHUHISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6558604.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6558605.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)
![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558630.png)

![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558645.png)




